3-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Description
The compound “3-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride” is an organic compound containing a pyrazole ring, a sulfonyl chloride group, a propyl group, and a butoxymethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, followed by the introduction of the sulfonyl chloride, propyl, and butoxymethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl chloride group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and a chlorine atom .Chemical Reactions Analysis
The sulfonyl chloride group is typically very reactive and can undergo a variety of reactions, including substitution and addition reactions . The pyrazole ring can also participate in various chemical reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups . For example, the presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(butoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-3-5-7-17-9-10-11(18(12,15)16)8-14(13-10)6-4-2/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNILFKMCANXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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